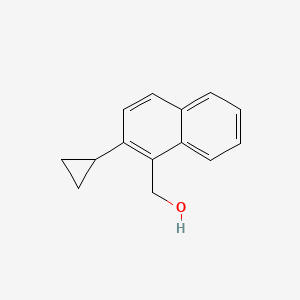
(2-Cyclopropylnaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylnaphthalen-1-yl)methanol is an organic compound that features a naphthalene ring substituted with a cyclopropyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylnaphthalen-1-yl)methanol typically involves the reaction of 2-naphthol with cyclopropylmethyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol is deprotonated to form a nucleophile that attacks the electrophilic carbon of cyclopropylmethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropylnaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then be further reacted with nucleophiles.
Major Products
Oxidation: The major products are (2-Cyclopropylnaphthalen-1-yl)aldehyde or (2-Cyclopropylnaphthalen-1-yl)carboxylic acid.
Reduction: The major product is (2-Cyclopropylnaphthalene).
Substitution: The products depend on the nucleophile used, such as (2-Cyclopropylnaphthalen-1-yl)chloride.
Aplicaciones Científicas De Investigación
(2-Cyclopropylnaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Cyclopropylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can introduce steric hindrance, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Cyclopropylnaphthalen-1-yl)aldehyde
- (2-Cyclopropylnaphthalen-1-yl)carboxylic acid
- (2-Cyclopropylnaphthalene)
Uniqueness
(2-Cyclopropylnaphthalen-1-yl)methanol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C14H14O |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(2-cyclopropylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C14H14O/c15-9-14-12-4-2-1-3-10(12)7-8-13(14)11-5-6-11/h1-4,7-8,11,15H,5-6,9H2 |
Clave InChI |
GSFFTRKDJCOREU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C3=CC=CC=C3C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B13891514.png)
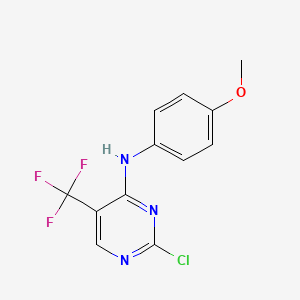
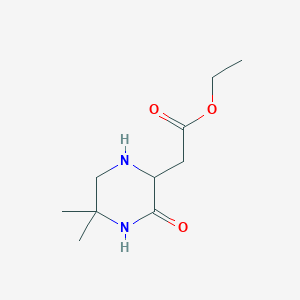
![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)
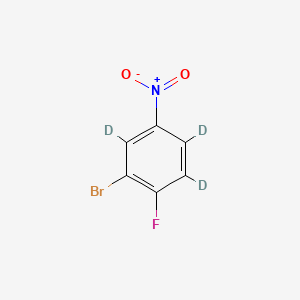
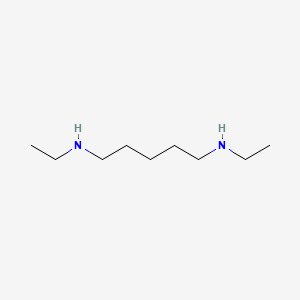


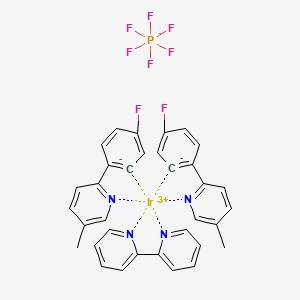

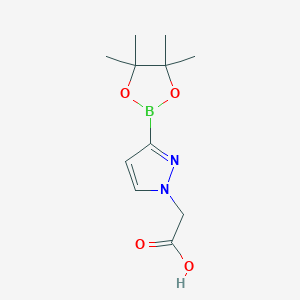
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
